N-((4,4-Difluoro-2,5-dimethylpiperidin-3-yl)methyl)methanesulfonamide

Description

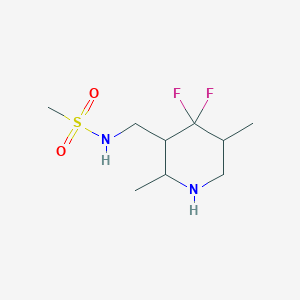

N-((4,4-Difluoro-2,5-dimethylpiperidin-3-yl)methyl)methanesulfonamide is a sulfonamide derivative featuring a substituted piperidine core. Its structure includes a 4,4-difluoro-2,5-dimethylpiperidin-3-yl moiety linked to a methanesulfonamide group via a methylene bridge.

Properties

Molecular Formula |

C9H18F2N2O2S |

|---|---|

Molecular Weight |

256.32 g/mol |

IUPAC Name |

N-[(4,4-difluoro-2,5-dimethylpiperidin-3-yl)methyl]methanesulfonamide |

InChI |

InChI=1S/C9H18F2N2O2S/c1-6-4-12-7(2)8(9(6,10)11)5-13-16(3,14)15/h6-8,12-13H,4-5H2,1-3H3 |

InChI Key |

HFWROJXOISLEAD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNC(C(C1(F)F)CNS(=O)(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,4-Difluoro-2,5-dimethylpiperidin-3-yl)methyl)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

Introduction of Difluoro and Dimethyl Groups: The difluoro and dimethyl groups are introduced via selective fluorination and methylation reactions.

Attachment of the Methanesulfonamide Group: The final step involves the reaction of the piperidine derivative with methanesulfonyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4,4-Difluoro-2,5-dimethylpiperidin-3-yl)methyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-((4,4-Difluoro-2,5-dimethylpiperidin-3-yl)methyl)methanesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((4,4-Difluoro-2,5-dimethylpiperidin-3-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluoro and dimethyl groups enhance its binding affinity and specificity, while the methanesulfonamide group contributes to its solubility and stability.

Comparison with Similar Compounds

Structural Analogues in Pharmacological Research

Several methanesulfonamide derivatives have been investigated for α-adrenergic receptor agonism, particularly for stress urinary incontinence (SUI) therapy:

- A61603 : Contains a tetrahydronaphthalene scaffold with a methanesulfonamide group. Unlike the piperidine core in the target compound, A61603’s rigid bicyclic structure may enhance receptor binding specificity .

- Ro 115–1240 (Dabuzalgron): Features a chlorinated phenyl ring and an imidazoline moiety.

- NS-49 : Includes an ethylamine side chain and fluoromethanesulfonanilide group. Its stereochemistry (R-configuration) and fluorine placement differ from the target compound, suggesting divergent receptor interaction dynamics .

Table 1: Structural and Functional Comparison of Pharmacological Analogues

Key Insight: The target compound’s difluoro-piperidine scaffold may offer enhanced metabolic resistance compared to non-fluorinated analogues like Ro 115–1240, while its methyl groups could reduce conformational flexibility relative to A61603.

Sulfonamide Derivatives in Pesticide Chemistry

Methanesulfonamide derivatives are also prevalent in agrochemicals. Examples include:

- Tolylfluanid: A dichloro-fluoro sulfonamide with a dimethylamino-sulfonyl group. Its phenylmethyl substituents contrast with the target compound’s piperidine ring, likely resulting in divergent bioactivity (fungicidal vs.

- Dichlofluanid : Similar to tolylfluanid but lacks the methylphenyl group, emphasizing the role of aromaticity in pesticidal activity.

Table 2: Physicochemical Comparison with Pesticidal Sulfonamides

Patent-Based Structural Analogues

European Patent EP 2 697 207 B1 discloses sulfonamides with trifluoromethylphenyl and oxazolidinone moieties, such as:

- N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylmethanesulfonamide: This compound shares the methanesulfonamide group but incorporates a bulky oxazolidinone ring and trifluoromethyl substituents, which may enhance target binding affinity through hydrophobic interactions .

Key Insight : The target compound’s simpler piperidine scaffold may offer synthetic accessibility compared to the patent compound’s complex heterocyclic system, though at the cost of reduced specificity for highly specialized targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.